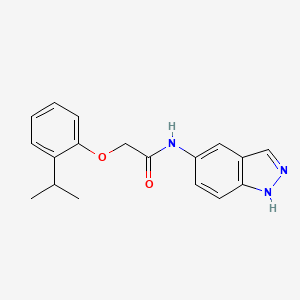
N-1H-indazol-5-yl-2-(2-isopropylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-1H-indazol-5-yl-2-(2-isopropylphenoxy)acetamide, also known as IPA-3, is a small molecule inhibitor that targets the activity of the Rho family of GTPases. This molecule has gained significant attention in the scientific community due to its potential applications in cancer therapy and other diseases.
Mécanisme D'action
N-1H-indazol-5-yl-2-(2-isopropylphenoxy)acetamide targets the activity of the Rho family of GTPases, which are involved in various cellular processes such as cell migration, proliferation, and survival. Specifically, N-1H-indazol-5-yl-2-(2-isopropylphenoxy)acetamide inhibits the activity of Rho GTPases by binding to the Rho GTPase binding domain of the Rho GTPase exchange factors (GEFs). This results in the inhibition of downstream signaling pathways that are involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
N-1H-indazol-5-yl-2-(2-isopropylphenoxy)acetamide has been shown to have various biochemical and physiological effects. In addition to its anti-cancer properties, N-1H-indazol-5-yl-2-(2-isopropylphenoxy)acetamide has been found to inhibit the migration of endothelial cells, which could have implications in the treatment of angiogenesis-related diseases. Additionally, N-1H-indazol-5-yl-2-(2-isopropylphenoxy)acetamide has been found to modulate the activity of the immune system, making it a potential candidate for immunotherapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-1H-indazol-5-yl-2-(2-isopropylphenoxy)acetamide is its specificity for Rho GTPases, which allows for targeted inhibition of specific signaling pathways. Additionally, N-1H-indazol-5-yl-2-(2-isopropylphenoxy)acetamide has been found to be relatively non-toxic, making it a safe candidate for in vivo experiments. However, one of the limitations of N-1H-indazol-5-yl-2-(2-isopropylphenoxy)acetamide is its low solubility, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several potential future directions for research on N-1H-indazol-5-yl-2-(2-isopropylphenoxy)acetamide. One area of interest is the development of more potent and selective inhibitors of Rho GTPases. Additionally, further research is needed to elucidate the mechanisms underlying N-1H-indazol-5-yl-2-(2-isopropylphenoxy)acetamide's effects on the immune system and its potential applications in immunotherapy. Finally, there is a need for more in vivo studies to determine the efficacy and safety of N-1H-indazol-5-yl-2-(2-isopropylphenoxy)acetamide in animal models.
Méthodes De Synthèse
The synthesis of N-1H-indazol-5-yl-2-(2-isopropylphenoxy)acetamide is a multi-step process that involves the reaction of 2-isopropylphenol with chloroacetyl chloride followed by the reaction of the resulting product with indazole-5-amine. The final product is obtained through the reaction of the intermediate with 2-aminoacetophenone.
Applications De Recherche Scientifique
N-1H-indazol-5-yl-2-(2-isopropylphenoxy)acetamide has been extensively studied for its potential applications in cancer therapy. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis in various cancer cell lines. Additionally, N-1H-indazol-5-yl-2-(2-isopropylphenoxy)acetamide has been found to sensitize cancer cells to radiation therapy, making it a promising candidate for combination therapy.
Propriétés
IUPAC Name |
N-(1H-indazol-5-yl)-2-(2-propan-2-ylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-12(2)15-5-3-4-6-17(15)23-11-18(22)20-14-7-8-16-13(9-14)10-19-21-16/h3-10,12H,11H2,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEYNSPULFDGQRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OCC(=O)NC2=CC3=C(C=C2)NN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47200035 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(1H-indazol-5-yl)-2-[2-(propan-2-yl)phenoxy]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[5-chloro-6-oxo-4-(1-pyrrolidinyl)-1(6H)-pyridazinyl]-N-phenylacetamide](/img/structure/B5300695.png)
![4-(cyclopropylmethyl)-3-isopropyl-1-[4-(1H-1,2,4-triazol-3-yl)benzoyl]-1,4-diazepan-5-one](/img/structure/B5300698.png)
![3-(3-nitrophenyl)-N-{[(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}acrylamide](/img/structure/B5300701.png)
![(1S*,4S*)-3,3-dimethyl-2-methylene-N-[2-(1H-1,2,3-triazol-5-ylthio)ethyl]bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B5300705.png)
![2-[5-{[(5-methyl-1H-benzimidazol-2-yl)thio]acetyl}-5,6-dihydropyrrolo[3,4-c]pyrazol-1(4H)-yl]ethanol](/img/structure/B5300707.png)

![(4-methyl-1-phthalazinyl){4-[(4-methyl-1-phthalazinyl)amino]butyl}amine](/img/structure/B5300731.png)
![3-[4-(benzyloxy)-3-methoxyphenyl]-N-(2-bromo-4-nitrophenyl)acrylamide](/img/structure/B5300742.png)
![N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-2-(3-pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B5300745.png)
![1-{[2,2-dimethyl-1-(3-methyl-2-thienyl)cyclopropyl]carbonyl}-4-hydroxypiperidine-4-carboxylic acid](/img/structure/B5300748.png)
![2-methoxy-4-[2-(2-quinolinyl)vinyl]phenyl acetate](/img/structure/B5300755.png)

![N-[2-(dimethylamino)ethyl]-3-phenoxybenzamide](/img/structure/B5300775.png)
![rel-(4aS,8aR)-6-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5300782.png)